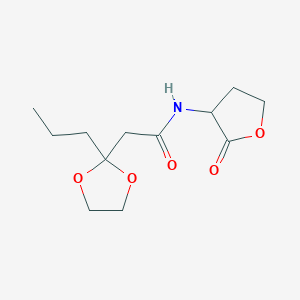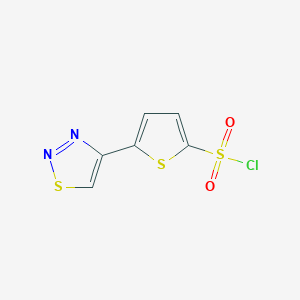
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is a chemical compound with the linear formula C6H3O2N2Cl1S3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride can be represented by the SMILES string O=S(Cl)(C1=CC=C(C2=CSN=N2)S1)=O . The InChI representation is 1S/C6H3ClN2O2S3/c7-14(10,11)6-2-1-5(13-6)4-3-12-9-8-4/h1-3H .Physical And Chemical Properties Analysis
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride is a solid substance . Its linear formula is C6H3O2N2Cl1S3 .Applications De Recherche Scientifique
Antibacterial Activity
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride: has been studied for its potential antibacterial properties. Research indicates that derivatives of 1,3,4-thiadiazole, which share a similar structure, have shown inhibitory effects on various bacterial strains such as Klebsiella pneumoniae and Staphylococcus hominis. These compounds have been synthesized and characterized, with their antibacterial activity screened against multiple bacteria strains .
Antifungal Properties
In addition to antibacterial applications, this compound has also been evaluated for its antifungal properties. Studies have assessed its effectiveness against fungal strains like Candida albicans, which is a common cause of fungal infections in humans .
DNA Interaction Studies
The interaction of thiadiazole derivatives with calf thymus-DNA (CT-DNA) has been investigated to understand the mechanism of interaction with nucleic acids. This research is crucial for developing drugs that can target DNA or RNA in pathogens or cancer cells .
Synthesis of Heterocyclic Molecules
Thiadiazole derivatives are important in the synthesis of heterocyclic molecules, which are compounds comprising carbon and other elements such as oxygen, nitrogen, and sulfur. These molecules have significant therapeutic significance and are used as structural units in biologically active molecules .
Pharmacological Research
The pharmacological activities of thiadiazole derivatives are attributed to the presence of an N–C–S– moiety. They exhibit various biological activities and are considered for their low toxicity in higher vertebrates, including humans, making them candidates for drug development .
Chemical Reactivity and Synthesis
The compound can be used in chemical synthesis due to its reactivity. It can react with various nitrogen, oxygen, sulfur, and selenium-containing compounds, expanding the range of possible chemical reactions and products .
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, skin sensitization, and serious eye irritation . It is classified under GHS07 and the precautionary statements include P261, P264, P280, P333 + P313, and P337 + P313 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), wear protective gloves/protective clothing/eye protection/face protection (P280), and if skin irritation or rash occurs or if eye irritation persists, get medical advice/attention (P333 + P313, P337 + P313) .
Propriétés
IUPAC Name |
5-(thiadiazol-4-yl)thiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O2S3/c7-14(10,11)6-2-1-5(13-6)4-3-12-9-8-4/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMRFUGVQGEIMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)S(=O)(=O)Cl)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,2,3-Thiadiazol-4-YL)-2-thiophenesulfonoyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


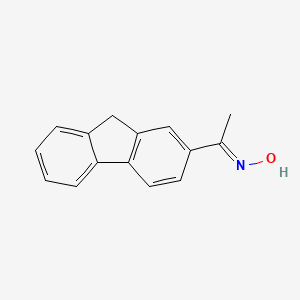
![N-cycloheptyl-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2969269.png)
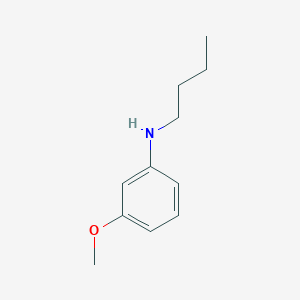
![1-(2-methoxyphenyl)-6-((4-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969274.png)
![ethyl 6-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2969275.png)
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B2969276.png)
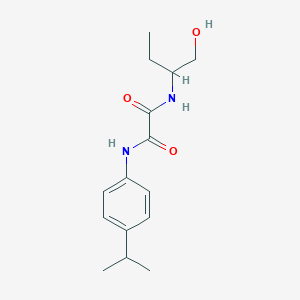
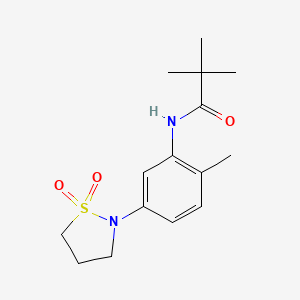
![5-(4-nitrobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2969280.png)
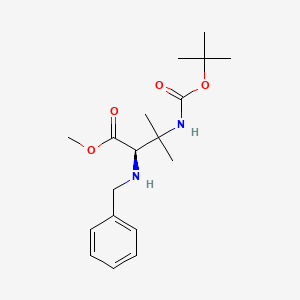

![2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2969284.png)
